![molecular formula C16H20N4OS2 B215860 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and environmental sciences. DMPTA is a derivative of benzothiazole and pyrimidine, and its unique chemical structure makes it a promising candidate for further research and development.
作用机制
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is thought to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters in the brain.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is believed to enhance the growth and development of plants by increasing the production of phytohormones, such as auxins and cytokinins. It also increases the activity of antioxidant enzymes, which protect plants from oxidative stress.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the system being studied. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to increase the growth and development of plants, as well as their tolerance to abiotic stress factors. It has also been shown to improve the quality and yield of crops.
实验室实验的优点和局限性
One advantage of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its unique chemical structure, which makes it a promising candidate for further research and development in various fields of science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals that are currently used in the industry.
One limitation of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain applications. Another limitation is its high cost, which may limit its use in some industries.
未来方向
There are several future directions for research on 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. In the pharmaceutical industry, further studies are needed to determine the optimal dosage and administration of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for the treatment of various diseases. In the agricultural industry, further studies are needed to determine the optimal concentration and application of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for enhancing plant growth and development. In the environmental sciences, further studies are needed to determine the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide for removing heavy metals and organic pollutants from contaminated soil and water. Overall, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has the potential to be a valuable chemical compound for a variety of scientific applications, and further research is needed to fully understand its potential.
合成方法
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-aminobenzothiazole and 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base, such as potassium carbonate or sodium hydroxide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization methods.
科学研究应用
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields of science. In the pharmaceutical industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes, respectively.
In the agricultural industry, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to enhance the growth and development of plants by increasing their tolerance to abiotic stress factors, such as drought and salinity. It has also been shown to improve the quality and yield of crops, making it a promising candidate for further research and development in the field of agriculture.
In the environmental sciences, 2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential use as a biocide and fungicide. It has also been studied for its ability to remove heavy metals and organic pollutants from contaminated soil and water.
属性
产品名称 |
2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
分子式 |
C16H20N4OS2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H20N4OS2/c1-9-4-5-12-13(6-9)23-16(19-12)20-14(21)8-22-15-17-10(2)7-11(3)18-15/h7,9H,4-6,8H2,1-3H3,(H,19,20,21) |
InChI 键 |
CUHGOPTVRRVEIS-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
规范 SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



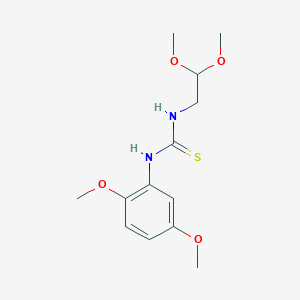
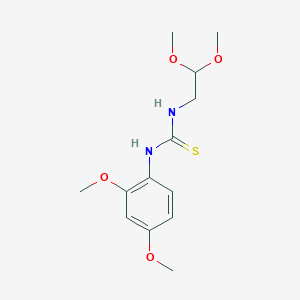
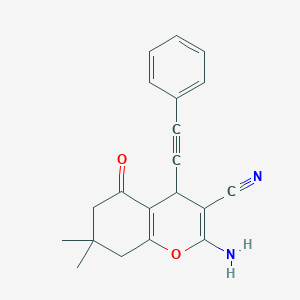
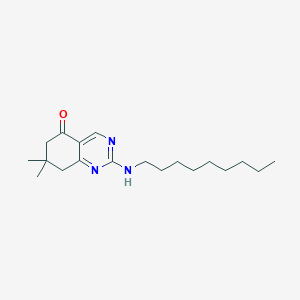
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)


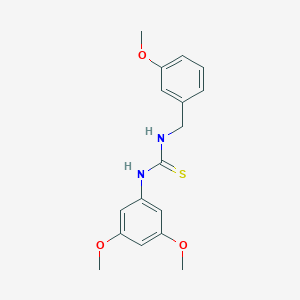
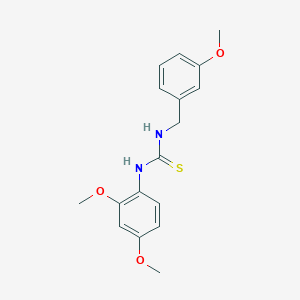
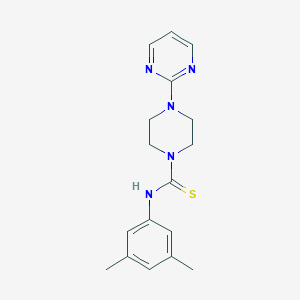
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)